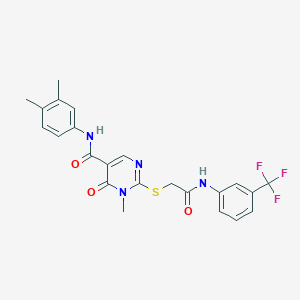
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4O3S and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C21H26N4O4S
- Molecular Weight : 430.52 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(3-(trifluoromethyl)phenyl)amino]ethylthio]-1,6-dihydropyrimidine-5-carboxamide
The compound features a pyrimidine core substituted with various functional groups that may influence its biological activity.
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2... exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class have been shown to inhibit specific enzymes critical for pathogen survival. For instance, studies on related pyrimidines have demonstrated their ability to inhibit Trypanosoma brucei AdoMetDC, an enzyme crucial for polyamine synthesis in the parasite .
- Antiviral Activity : N-Heterocycles, which include structures similar to the compound , have been identified as promising antiviral agents. They can interfere with viral replication processes by targeting viral proteins or host cell pathways .
- Antimicrobial Properties : The thioether and amide functionalities present in the compound may contribute to antimicrobial activity by disrupting bacterial cell wall synthesis or function .
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds against various pathogens:
These studies suggest that modifications in the chemical structure significantly affect biological activity and specificity.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated the compound's potential in cancer therapy. In vitro tests against various cancer cell lines have shown significant inhibition of cell proliferation. For instance:
- Cell Line : MDA-MB-231 (triple-negative breast cancer)
- IC50 Value : Indicates potent activity leading to notable growth inhibition.
- Mechanism : The compound induces apoptosis, as evidenced by increased markers of programmed cell death compared to control groups.
Case Study: Anticancer Effects on MDA-MB-231 Cells
A detailed investigation revealed that the treatment with this compound resulted in a marked reduction in cell viability and enhanced apoptosis indicators. The study highlights its potential as a therapeutic agent against aggressive breast cancer types .
Antimicrobial Activity
The compound exhibits varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : Comparable to conventional antibiotics such as ciprofloxacin.
Case Study: Antimicrobial Efficacy
Research focused on the antimicrobial properties of related pyrimidine derivatives indicated effectiveness against pathogenic fungi and bacteria, suggesting these compounds could serve as viable alternatives to existing antifungal treatments .
Anticancer Mechanism
The anticancer effects are attributed to the compound's ability to interfere with cellular pathways involved in proliferation and survival, particularly through inducing apoptosis in cancer cells.
Antimicrobial Mechanism
The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c1-13-7-8-17(9-14(13)2)29-20(32)18-11-27-22(30(3)21(18)33)34-12-19(31)28-16-6-4-5-15(10-16)23(24,25)26/h4-11H,12H2,1-3H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPDPYLJMGKAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













